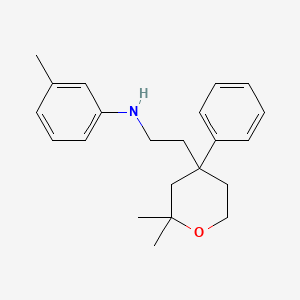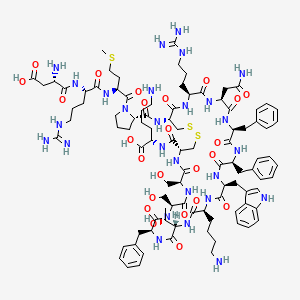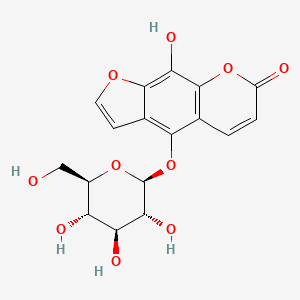
Risevistinel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
Risevistinel undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Risevistinel has a wide range of scientific research applications:
Chemistry: It is used to study the modulation of NMDA receptors and their role in various chemical processes.
Biology: It helps in understanding the biological mechanisms underlying cognitive deficits and neurodegenerative diseases.
Medicine: This compound is being investigated for its potential therapeutic effects in treating conditions like mild cognitive impairment, mild Alzheimer’s disease, Parkinson’s disease, and Lewy body disease
Industry: The compound is used in the development of new drugs and therapeutic agents targeting NMDA receptors.
Mecanismo De Acción
Risevistinel exerts its effects by acting as a positive allosteric modulator of the NMDA receptor. This modulation enhances the receptor’s response to its natural ligand, glutamate, thereby improving synaptic plasticity and cognitive function. The molecular targets involved include the NMDA receptor subunits, which play a crucial role in synaptic transmission and plasticity .
Comparación Con Compuestos Similares
Risevistinel is unique compared to other NMDA receptor modulators due to its specific positive allosteric modulation properties. Similar compounds include:
NMDAR antagonist 1: An orally active, NR2B-selective NMDA receptor antagonist.
CGP 78608 hydrochloride: A specific antagonist at the glycine binding site of the NMDA receptor.
UBP310: A GLUK5 kainate receptor antagonist.
These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its modulation of NMDA receptors.
Propiedades
Número CAS |
2591344-26-0 |
|---|---|
Fórmula molecular |
C14H23N3O4 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
(2S,3R)-3-hydroxy-2-[(4S)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide |
InChI |
InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14+/m1/s1 |
Clave InChI |
NFXPEHLDVKVVKA-BFVZDQMLSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)C(C)C)O |
SMILES canónico |
CC(C)C(=O)N1CCCC12CN(C2=O)C(C(C)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)

![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)








